molecular formula C6H6N4O B1530913 7-Methylpyrazolo[1,5-A][1,3,5]triazin-4(3H)-one CAS No. 55457-11-9

7-Methylpyrazolo[1,5-A][1,3,5]triazin-4(3H)-one

Cat. No.: B1530913
CAS No.: 55457-11-9
M. Wt: 150.14 g/mol
InChI Key: LZFISJZIDHEYBQ-UHFFFAOYSA-N
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Description

7-Methylpyrazolo[1,5-A][1,3,5]triazin-4(3H)-one is a heterocyclic compound known for its interesting chemical properties and potential applications in various fields. This compound consists of a pyrazolo ring fused with a triazinone ring, making it a versatile candidate for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methylpyrazolo[1,5-A][1,3,5]triazin-4(3H)-one generally involves the condensation of appropriate precursors under specific reaction conditions. A common method includes the reaction of a suitable hydrazine derivative with a diketone or ketoester in the presence of an acid catalyst. The reaction is typically carried out under reflux conditions with solvents like ethanol or methanol to facilitate the formation of the heterocyclic ring system.

Industrial Production Methods

For industrial-scale production, continuous flow methods and catalytic processes are often preferred to ensure higher yields and consistency. These processes may involve optimized reaction conditions such as elevated temperatures, controlled pH levels, and the use of robust catalysts to drive the reaction efficiently.

Chemical Reactions Analysis

Types of Reactions

7-Methylpyrazolo[1,5-A][1,3,5]triazin-4(3H)-one can undergo various chemical reactions, including:

  • Oxidation: : Conversion to corresponding oxides using oxidizing agents like potassium permanganate.

  • Reduction: : Reduction to simpler structures using reducing agents such as sodium borohydride.

  • Substitution: : Nucleophilic or electrophilic substitution reactions, depending on the reactive sites present in the compound.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate, chromium trioxide in acidic medium.

  • Reduction: : Sodium borohydride in methanol or ethanol.

  • Substitution: : Halogenating agents (e.g., bromine) in presence of light or catalysts.

Major Products

  • Oxidation: : Formation of oxidized derivatives with altered functional groups.

  • Reduction: : Formation of reduced derivatives, often involving hydrogenation.

  • Substitution: : Formation of substituted derivatives with new functional groups attached to the ring system.

Scientific Research Applications

Chemistry

In chemistry, 7-Methylpyrazolo[1,5-A][1,3,5]triazin-4(3H)-one serves as a precursor for synthesizing more complex molecules. Its unique ring structure allows for a wide variety of chemical modifications, making it valuable in the design of new compounds.

Biology

Biologically, this compound has been explored for its potential activity as an enzyme inhibitor. Studies suggest that its structure can bind to active sites of certain enzymes, thereby modulating their activity.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development.

Industry

Industrially, this compound finds use in the development of specialty chemicals and advanced materials due to its robust chemical properties.

Mechanism of Action

The mechanism by which 7-Methylpyrazolo[1,5-A][1,3,5]triazin-4(3H)-one exerts its effects involves binding to specific molecular targets. This binding can alter the activity of enzymes, receptors, or other proteins, leading to changes in cellular pathways. The exact pathways involved depend on the context of its use, whether in biological systems or chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 7-Aminopyrazolo[1,5-A][1,3,5]triazin-4(3H)-one

  • 7-Chloropyrazolo[1,5-A][1,3,5]triazin-4(3H)-one

  • 7-Phenylpyrazolo[1,5-A][1,3,5]triazin-4(3H)-one

Uniqueness

Compared to these similar compounds, 7-Methylpyrazolo[1,5-A][1,3,5]triazin-4(3H)-one stands out due to its specific methyl group at the 7-position, which can significantly influence its reactivity and interaction with other molecules

Properties

IUPAC Name

7-methyl-3H-pyrazolo[1,5-a][1,3,5]triazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O/c1-4-2-5-7-3-8-6(11)10(5)9-4/h2-3H,1H3,(H,7,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZFISJZIDHEYBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C1)N=CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40304716
Record name 7-Methylpyrazolo[1,5-a][1,3,5]triazin-4(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40304716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55457-11-9
Record name 55457-11-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167058
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7-Methylpyrazolo[1,5-a][1,3,5]triazin-4(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40304716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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